molecular formula C13H12N2O2 B2866782 4-(Benzyloxy)pyridine-3-carboxamide CAS No. 100738-53-2

4-(Benzyloxy)pyridine-3-carboxamide

Cat. No.: B2866782
CAS No.: 100738-53-2
M. Wt: 228.251
InChI Key: CETBUJNPTMFCJI-UHFFFAOYSA-N
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Description

4-(Benzyloxy)pyridine-3-carboxamide (CAS 100738-53-2) is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . It belongs to the class of pyridine-3-carboxamide analogs, which are recognized in scientific literature as versatile building blocks for the synthesis of biologically active compounds . Pyridine-3-carboxamide derivatives are associated with a wide range of potential biological activities, including antibacterial and antifungal properties, as documented in pharmacological research . These analogs have been the subject of studies targeting agricultural pathogens, such as Ralstonia solanacearum, which causes bacterial wilt in tomatoes . The core pyridine-3-carboxamide structure is a privileged scaffold in medicinal and pesticide chemistry, underscoring the research value of this compound for developing new active molecules . The benzyloxy substituent on the pyridine ring may influence the compound's properties and interactions in biological systems. This product is intended for research purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylmethoxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-13(16)11-8-15-7-6-12(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETBUJNPTMFCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=NC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Benzyloxy Pyridine 3 Carboxamide and Analogues

Direct Synthesis Strategies of 4-(Benzyloxy)pyridine-3-carboxamide

The direct construction of the this compound framework can be achieved through several strategic approaches, primarily involving the assembly from key precursors or through convergent multi-component reactions.

Precursor-Based Approaches

A common and straightforward method for synthesizing this compound involves the protection of a hydroxyl group on a pyridine (B92270) precursor. For instance, the synthesis can start from kojic acid. The 5-hydroxyl group of kojic acid is first protected with a benzyl (B1604629) group via a reaction with benzyl chloride, yielding 5-benzyloxy-2-(hydroxymethyl)-4H-pyran-4-one. ijpsonline.com This intermediate can then be converted to the corresponding pyridine derivative.

Another precursor-based strategy begins with the microbial oxidation of nicotinic acid to produce 6-hydroxynicotinic acid. google.com This is subsequently converted to 6-chloronicotinic acid. The carboxylic acid group is then transformed into a carboxamide. This method, however, can be limited by the conditions required for the subsequent introduction of the benzyloxy group.

Synthesis of Benzyloxy-Substituted Pyridine Carboxamide Derivatives

The core structure of this compound serves as a versatile template for further functionalization. Modifications can be introduced at the carboxamide nitrogen, on the pyridine ring, or on the benzyloxy moiety to generate a diverse library of analogues.

Derivatization at the Carboxamide Nitrogen

The amide group of pyridine-3-carboxamides is a common site for derivatization. Standard amide coupling reactions are frequently employed. For example, a carboxylic acid precursor, such as 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid, can be activated and then reacted with various amines to yield N-substituted carboxamides. tandfonline.comtandfonline.com Common coupling reagents for this transformation include TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), and CMPI (2-chloro-1-methylpyridinium iodide). tandfonline.comtandfonline.com

A series of novel N-(benzyloxy)-chromone-3-carboxamides were synthesized via the amide coupling of chromone-3-carboxylic acid with O-substituted benzylhydroxylamines using an acid chloride method. derpharmachemica.com This highlights a pathway to introduce a benzyloxy group onto the amide nitrogen itself.

Coupling ReagentAmineSolventConditionsProduct Type
TBTUAnilineToluene/AcetonitrileRoom TemperatureN-phenyl-carboxamide
DEPBT2,6-DimethylanilineTHFRefluxN-(2,6-dimethylphenyl)-carboxamide
CMPIAnilineDichloromethaneRefluxN-phenyl-carboxamide
Oxalyl ChlorideO-benzylhydroxylamineChloroformRoom TemperatureN-(benzyloxy)-carboxamide

Substitutions on the Pyridine Ring System

Introducing substituents onto the pyridine ring of benzyloxy-substituted pyridine carboxamides allows for fine-tuning of the molecule's properties. One approach involves the functionalization of a pre-existing pyridine ring. For instance, regioselective lithiation of a protected pyridine derivative followed by reaction with an electrophile like iodine can introduce a substituent at a specific position. google.com This iodo-intermediate can then participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or other groups. chim.it

Another strategy involves constructing the substituted pyridine ring from the outset. For example, a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids can produce highly substituted pyridin-4-ol derivatives, which can be precursors to the target compounds. chim.it

Modifications of the Benzyloxy Moiety

The benzyloxy group itself can be a point of modification. The benzyl group can be substituted with various functional groups on its phenyl ring prior to its attachment to the pyridine core. For example, derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126) were synthesized starting from methyl 4-hydroxybenzoate (B8730719) and various substituted benzyl chlorides. nih.gov This allows for the introduction of groups like hydroxyl, methoxy, ethoxy, and fluoro groups onto the benzyl ring. nih.gov

Furthermore, the benzyloxy group can be cleaved under specific conditions, a process known as debenzylation. This is often achieved through catalytic hydrogenation using a palladium catalyst. acs.org This reaction can be used to unmask a hydroxyl group on the pyridine ring, which can then be used for further functionalization. For instance, an iodine monochloride-induced cyclization of a 3-benzyloxy-4-alkynyl-substituted pyridine derivative resulted in O-debenzylation and the formation of a 3-iodofuro[2,3-c]pyridine. chim.it

Strategic Approaches to Benzyloxy-Containing Heterocyclic Carboxamides

The construction of heterocyclic carboxamides bearing a benzyloxy group often involves multi-step synthetic sequences. These strategies typically rely on the late-stage introduction of the carboxamide functionality or the build-up of the heterocyclic ring system around a benzyloxy-containing fragment. Key reactions include condensation, cyclization, and coupling reactions, tailored to the specific target scaffold.

Pyrazole-3-carboxamide Analogues

The synthesis of pyrazole (B372694) analogues featuring a benzyloxyphenyl group is a multi-step process designed to incorporate this bulky, hydrophobic moiety. nih.gov One prominent strategy begins with 1-(4-(benzyloxy)phenyl)ethanone, which serves as the foundational building block.

The synthetic pathway proceeds as follows:

Hydrazone Formation: The initial ketone is reacted with a substituted hydrazine (B178648), such as phenylhydrazine, in the presence of a catalytic amount of glacial acetic acid, to form the corresponding hydrazone intermediate. nih.gov

Vilsmeier-Haack Cyclization: The hydrazone intermediate undergoes cyclization using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This reaction constructs the pyrazole ring and simultaneously introduces a formyl group at the 4-position, yielding a 3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. nih.gov

Carboxamide Formation (Hypothetical Extension): While the literature cited focuses on the synthesis of the carbaldehyde, this intermediate is primed for conversion to the desired carboxamide. Standard oxidation of the aldehyde to a carboxylic acid, followed by amide coupling, would complete the synthesis of the pyrazole-3-carboxamide analogue. Pyrazole-3-carboxylic acids can also be synthesized through the cyclocondensation of hydrazine compounds with intermediates derived from butanedione. google.com

Table 1: Synthetic Scheme for Pyrazole-4-carbaldehyde Analogues

Step Starting Material Reagents Intermediate/Product Reference
1 1-(4-(Benzyloxy)phenyl)ethanone Phenyl Hydrazine, Glacial Acetic Acid (E)-1-(1-(4-(benzyloxy)phenyl)ethylidene)-2-phenylhydrazine nih.gov
2 Hydrazone Intermediate POCl₃, DMF 3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde nih.gov

Chromone-3-carboxamide Analogues

Chromone-3-carboxamides are valuable scaffolds, and their synthesis, including benzyloxy-substituted variants, has been well-documented. The primary route involves the preparation of a chromone-3-carboxylic acid, which is then coupled with an appropriate amine.

The general synthetic approach is outlined below:

Chromone-3-carbaldehyde Synthesis: The synthesis often starts from a substituted o-hydroxyacetophenone, which undergoes a Vilsmeier-Haack reaction (POCl₃/DMF) to yield a chromone-3-carbaldehyde. mdpi.com

Oxidation to Carboxylic Acid: The formyl group of the carbaldehyde is oxidized to a carboxylic acid using an oxidizing agent like sodium chlorite (B76162) with sulfamic acid. mdpi.com This produces the key intermediate, chromone-3-carboxylic acid.

Amide Coupling: The final chromone-3-carboxamide is formed by coupling the carboxylic acid with an amine. This can be achieved by first converting the acid to an acyl chloride, followed by reaction with the amine. mdpi.comderpharmachemica.com Alternatively, direct amide coupling reagents such as HBTU/HOBt can be used. nih.gov This method has been successfully applied to synthesize a series of 7-benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides. nih.gov

Table 2: Synthesis of Chromone-3-carboxamide Derivatives

Step Description Key Reagents Result Reference(s)
1 Cyclization & Formylation o-Hydroxyacetophenone, POCl₃, DMF Chromone-3-carbaldehyde mdpi.com
2 Oxidation Sodium Chlorite, Sulfamic Acid Chromone-3-carboxylic acid mdpi.com
3 Amide Coupling Acyl Chloride intermediate or HBTU/HOBt, Amine Chromone-3-carboxamide mdpi.comderpharmachemica.comnih.gov

Pyrrole-3-carboxamide Analogues

Efficient methods for constructing highly functionalized pyrrole-3-carboxamide derivatives have been developed, often utilizing multi-component reactions. organic-chemistry.org A notable four-component reaction allows for the synthesis of these scaffolds under neutral conditions from simple starting materials. organic-chemistry.org

The synthetic strategy involves:

Enaminone Formation: A primary amine reacts with diketene (B1670635) to generate an enaminone intermediate.

Michael Addition and Cyclization: This enaminone then participates in a sequence involving a nucleophilic attack on a nitrostyrene (B7858105) derivative, followed by cyclization and elimination to form the pyrrole (B145914) ring. organic-chemistry.org

While the general methodology is broadly applicable, specific examples incorporating a benzyloxy group have been reported, demonstrating the versatility of this approach for creating diverse analogues. mdpi.com For instance, pyrrole derivatives where a substituent (R) can be an -O-CH₂-C₆H₅ group have been synthesized. mdpi.com

Table 3: Multi-Component Synthesis of Pyrrole-3-carboxamides

Reaction Type Reactant 1 Reactant 2 Reactant 3 Reactant 4 Product Reference
Four-Component Primary Amine Diketene Second Primary Amine Nitrostyrene Pyrrole-3-carboxamide organic-chemistry.org

Azetidinone Scaffolds from Benzyloxy-Benzohydrazide

Azetidinone (β-lactam) rings are privileged structures in medicinal chemistry. A series of novel 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives has been synthesized using 4-(benzyloxy)benzohydrazide (B166250) as a key starting material. mdpi.comnih.gov The synthesis is efficient and can be enhanced by green chemistry techniques like ultrasonication. mdpi.comresearchgate.net

The synthetic pathway consists of two main steps:

Schiff Base Formation: 4-(Benzyloxy)benzohydrazide is condensed with a variety of substituted aromatic aldehydes to form the corresponding N'-(substituted benzylidene)benzohydrazide intermediates, commonly known as Schiff bases. mdpi.com

Staudinger [2+2] Cycloaddition: The Schiff base is then reacted with chloroacetyl chloride in the presence of a base like triethylamine (B128534) (Et₃N). mdpi.commdpi.com This reaction proceeds via a ketene-imine cycloaddition to construct the 2-azetidinone ring, yielding the final products in good yields. mdpi.com

Table 4: Synthesis of Azetidinone Derivatives from 4-(Benzyloxy)benzohydrazide

Step Starting Material Reagents Intermediate/Product Reference(s)
1 4-(Benzyloxy)benzohydrazide Substituted Aromatic Aldehyde 4-(Benzyloxy)-N'-(substituted benzylidene)benzohydrazide (Schiff Base) mdpi.com
2 Schiff Base Chloroacetyl Chloride, Triethylamine, DMF 4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide mdpi.comnih.gov

Pyrimidines with 4-Benzyloxy Phenyl Moieties

Pyrimidines and their fused-ring analogues are significant heterocyclic systems. One-pot, multi-component reactions provide a powerful and efficient means to synthesize pyrimidine (B1678525) derivatives bearing 4-benzyloxy phenyl groups.

One such method involves a three-component reaction to form pyrido[2,3-d]pyrimidines. scirp.org The synthesis of 7-amino-5-(4-benzyloxy-phenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile was achieved by reacting 4-(benzyloxy)benzaldehyde (B125253), malononitrile (B47326), and 6-amino-1,3-dimethyluracil (B104193). scirp.org This reaction can be effectively catalyzed by bismuth(III) triflate (Bi(OTf)₃) in ethanol. scirp.org Another approach involves the synthesis of 5-(4-benzyloxyphenyl)-pyrimidine-2,4,6-trione by cyclizing 4-benzyloxyphenyl malonic acid dimethyl ester with urea (B33335) using sodium ethoxide as a base. mdpi.com

Table 5: Multi-Component Synthesis of Pyrimidine Derivatives

Product Type Reactant 1 Reactant 2 Reactant 3 Catalyst/Base Reference(s)
Pyrido[2,3-d]pyrimidine 4-(Benzyloxy)benzaldehyde Malononitrile 6-Amino-1,3-dimethyluracil Bi(OTf)₃ scirp.org
Pyrimidine-2,4,6-trione 4-Benzyloxyphenyl malonic acid dimethyl ester Urea - Sodium Ethoxide mdpi.com
Thieno[2,3-d]pyrimidine 4-Anilinothieno[2,3-d]pyrimidine core Benzyloxyphenyl group - - jst.go.jp

Thiazolo[4,5-b]pyridin-2-one Derivatives

The thiazolo[4,5-b]pyridin-2-one scaffold is a heterocyclic system of growing interest. The synthesis of novel derivatives is often achieved through [3+3] cyclocondensation reactions, followed by functionalization at various positions on the bicyclic core. pensoft.net

The general synthetic strategy includes:

Scaffold Synthesis: The core thiazolo[4,s-b]pyridin-2-one ring system is first constructed. For example, 5-Hydroxy-7-methyl-3-phenyl-3H-thiazolo[4,5-b]pyridin-2-one can be synthesized and serves as a key intermediate. pensoft.netnih.gov

Functionalization: This core structure can then be modified. The hydroxyl group at the C5 position is a key handle for introducing new functionalities. For instance, it can be acylated by reacting it with various acyl chlorides in pyridine to yield the corresponding C5-carboxylates. researchgate.net While direct synthesis of a benzyloxy-containing analogue in the literature reviewed is not prominent, this acylation step provides a clear and viable route to introduce a benzyloxy-containing moiety by using an appropriate benzyloxy-substituted acyl chloride.

Table 6: Synthesis and Functionalization of Thiazolo[4,5-b]pyridin-2-one

Step Description Starting Material Reagents Product Reference(s)
1 Core Synthesis Various precursors Cyclocondensation reagents 5-Hydroxy-7-methyl-3-phenyl-3H-thiazolo[4,5-b]pyridin-2-one pensoft.netnih.gov
2 C5-Acylation 5-Hydroxy intermediate Aromatic Acyl Chloride, Pyridine 7-Methyl-2-oxo-3-phenyl-2,3-dihydrothiazolo[4,5-b]pyridin-5-yl carboxylate researchgate.net

Table of Compounds Mentioned | Compound Name | | | :--- | | this compound | | 7-amino-5-(4-benzyloxy-phenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | | 7-benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide | | 3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | | 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide | | 4-(benzyloxy)benzohydrazide | | 4-(benzyloxy)-N'-(substituted benzylidene)benzohydrazide | | 5-(4-benzyloxyphenyl)-pyrimidine-2,4,6-trione | | 5-Hydroxy-7-methyl-3-phenyl-3H-thiazolo[4,5-b]pyridin-2-one | | Chromone-3-carbaldehyde | | Chromone-3-carboxylic acid | | (E)-1-(1-(4-(benzyloxy)phenyl)ethylidene)-2-phenylhydrazine | | 1-(4-(benzyloxy)phenyl)ethanone | | 4-benzyloxyphenyl malonic acid dimethyl ester | | 6-amino-1,3-dimethyluracil | | 4-(benzyloxy)benzaldehyde | | malononitrile | | o-hydroxyacetophenone |

Pyrimido[4,5-b]quinolines Incorporating Benzyloxy Groups

A notable and efficient method for synthesizing novel pyrimido[4,5-b]quinoline derivatives that feature benzyloxy groups involves a one-pot, multi-component reaction. nih.gov This strategy aligns with green chemistry principles by combining multiple steps into a single operation, thereby saving time and resources. nih.gov

The synthesis is achieved through the condensation of various benzyloxy benzaldehydes, dimedone, and 6-amino-1,3-dimethyluracil. nih.govresearchgate.net A key aspect of this methodology is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as an inexpensive and basic catalyst. nih.govacs.org The reaction proceeds efficiently at 90°C under solvent-free conditions, which further enhances its environmental friendliness. nih.govresearchgate.net

The process begins with the preparation of substituted benzyloxy benzaldehydes, which are synthesized by reacting 4-hydroxybenzaldehyde (B117250) with various benzyl halide derivatives in the presence of a base. nih.gov These aldehydes then serve as the starting point for the multi-component reaction. nih.gov The mechanism, supported by previous literature, suggests that dimedone tautomerizes to its enol form. DABCO then abstracts a proton, forming an enolate which subsequently attacks the aldehyde. acs.org

To optimize the reaction, a model reaction using 4-(4-chlorobenzyloxy)benzaldehyde, dimedone, and 6-amino-1,3-dimethyluracil was performed under various conditions. nih.govresearchgate.net The use of 25 mol % of DABCO without any solvent at 90°C was identified as the optimal condition, yielding the desired product in a short time frame. researchgate.net This optimized protocol was then applied to a range of benzyloxy benzaldehydes to produce a series of new pyrimido[4,5-b]quinoline derivatives. nih.gov

Table 1: Synthesis of Pyrimido[4,5-b]quinoline Derivatives with Benzyloxy Groups This table showcases the results from the one-pot synthesis using various substituted benzyloxy benzaldehydes.

Furo[2,3-b]pyridine (B1315467) Derivatives with 4-(Benzyloxy)phenyl Subunits

The synthesis of novel furo[2,3-b]pyridine derivatives bearing 4-(benzyloxy)phenyl subunits has been accomplished through a multi-step synthetic strategy. researchgate.netcolab.ws These compounds are recognized as important scaffolds in medicinal chemistry. researchgate.netnih.gov The synthetic pathway commences with a Claisen-Schmidt condensation to produce chalcones that incorporate a 4-(benzyloxy)phenyl moiety. researchgate.net

This initial step is followed by a series of sequential cyclizations and functional group modifications to construct the final furo[2,3-b]pyridine heterocycles. researchgate.netcolab.ws This methodical approach allows for the creation of a variety of derivatives. researchgate.net In one study, four specific compounds were synthesized and their structures were confirmed using comprehensive spectroscopic methods, including FT-IR, ¹H-NMR, and ¹³C-NMR. colab.ws The core strategy involves creating chalcones that contain both 4-(benzyloxy)phenyl and dichlorothiophenyl subunits, which then undergo further reactions to yield pyridine-2(H)-one, nicotinonitrile, and the target furo[2,3-b]pyridine derivatives. researchgate.netnih.gov

Methodological Innovations in Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally benign methods for preparing complex molecules. These innovations include the application of ultrasound energy and the adoption of green chemistry protocols.

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and simpler work-up procedures. nih.govresearchgate.net This technique, known as sonochemistry, has been successfully applied to the synthesis of analogues of this compound. sciforum.net

One prominent example is the synthesis of a series of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives. nih.govmdpi.com The final step in this synthesis is a [2+2] ketene-imine cycloaddition (a Staudinger reaction), which was significantly accelerated by ultrasound. nih.gov A comparative study demonstrated that conventional refluxing required 8-10 hours for the reaction to complete, whereas the use of an ultra-sonicator reduced the reaction time to just 2 hours. sciforum.net The synthesis was optimized using various solvents, with dimethylformamide (DMF) being selected as the most suitable. nih.gov

Similarly, ultrasound has been used for the one-pot, three-component synthesis of 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives from aminopyrimidinones, dimedone, and aromatic aldehydes. nih.gov This method highlights the advantages of using ultrasound to induce reactions efficiently without the need for metallic catalysts. nih.gov

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Azetidinone Derivatives (6a-j) This table compares reaction times and yields for the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives using two different methods.

Green Chemistry Protocols for Analogues

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances, are increasingly being integrated into synthetic methodologies for heterocyclic compounds. nih.govresearchgate.netnih.gov

The aforementioned synthesis of pyrimido[4,5-b]quinolines is a prime example of a green protocol. nih.gov By employing a one-pot, multi-component reaction strategy, it reduces the number of separate operational steps. researchgate.net Furthermore, the use of an inexpensive and basic catalyst (DABCO) and performing the reaction under solvent-free conditions significantly lessens the environmental impact. nih.govresearchgate.net

Ultrasound-assisted synthesis is also considered a green chemistry tool. nih.govmdpi.com Its ability to accelerate reactions reduces energy consumption compared to prolonged heating under reflux. sciforum.net The synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives via sonication is highlighted as an eco-friendly, rapid, and suitable protocol that provides excellent yields. sciforum.netmdpi.com Another green approach involves the synthesis of 5-(4-(benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases, which utilizes sonication and molecular sieves, further contributing to environmentally benign chemistry. researchgate.net These methods demonstrate a commitment to developing sustainable chemical processes. researchgate.net

Spectroscopic and Crystallographic Elucidation of 4 Benzyloxy Pyridine 3 Carboxamide and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of 4-(Benzyloxy)pyridine-3-carboxamide displays characteristic signals corresponding to the protons in different chemical environments. The aromatic protons of the pyridine (B92270) and benzyl (B1604629) rings typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm. The benzylic methylene (B1212753) protons (-CH₂-) of the benzyloxy group appear as a singlet around δ 5.0-5.5 ppm. The amide protons (-CONH₂) give rise to a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

In a study of related 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives, the benzylic protons of the 4-(benzyloxy) group were observed as a singlet at approximately δ 5.10 ppm. mdpi.com The aromatic protons of this moiety, along with other aromatic rings in the molecules, were found in the range of δ 6.90–7.95 ppm. mdpi.com The amide proton (-NH) signal appeared as a singlet around δ 8.6 ppm. mdpi.com For 4-benzylpyridine (B57826), a structurally related compound, the benzylic protons show a signal at δ 3.95 ppm, while the pyridine protons are observed between δ 7.09 and 8.49 ppm. chemicalbook.com

Table 1: Representative ¹H NMR Spectral Data for this compound and Related Structures

Compound/FragmentFunctional GroupChemical Shift (δ, ppm)Multiplicity
This compoundPyridine-H7.0 - 9.0m
Benzyl-H7.0 - 7.5m
-CH₂-~5.1-5.5s
-CONH₂Variablebr s
4-Benzylpyridine chemicalbook.comPyridine-H7.09 - 8.49m
Benzyl-H7.17 - 7.31m
-CH₂-3.95s
4-(Benzyloxy)-N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)benzamide mdpi.comAromatic-H6.90 - 7.95m
-CH₂- (benzyloxy)5.10s
-NH- (amide)8.6s

Note: 'm' denotes multiplet, 's' denotes singlet, and 'br s' denotes broad singlet. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the pyridine and benzyl rings typically appear in the region of δ 110-160 ppm. The benzylic methylene carbon resonates at approximately δ 70-75 ppm. The carbonyl carbon of the carboxamide group is characteristically found further downfield, usually in the range of δ 160-170 ppm.

For a series of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives, the benzylic carbon was observed around δ 75.8 ppm. mdpi.com The carbons of the aromatic rings resonated between δ 110.1 and 158.0 ppm, while the carbonyl carbon of the amide group appeared at approximately δ 165.7 ppm. mdpi.com In a related study on 4-(benzyloxy)benzaldehyde (B125253), the benzylic carbon was also identified within this region. researchgate.net

Table 2: Representative ¹³C NMR Spectral Data for this compound and Related Structures

Compound/FragmentFunctional GroupChemical Shift (δ, ppm)
This compoundAromatic C110 - 160
-CH₂-~70 - 75
C=O160 - 170
4-(Benzyloxy)-N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)benzamide mdpi.comAromatic C110.1 - 158.0
-CH₂- (benzyloxy)75.8
C=O (amide)165.7
Ethanol (for comparison) libretexts.org-CH₂OH~60
-CH₃~18

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Correlation of Experimental and Theoretical NMR Data

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical NMR chemical shifts. researchgate.net Comparing these theoretical values with experimental data can aid in the definitive assignment of complex spectra and provide a deeper understanding of the electronic structure of the molecule. researchgate.net Studies on related structures, like 4-(benzyloxy)benzaldehyde, have shown that DFT calculations can effectively predict the chemical shifts of both proton and carbon nuclei, helping to recognize the effects of the crystalline environment on the NMR properties. researchgate.net For a series of 3,5-dinitro-2-(2-phenylhydrazinyl)pyridine derivatives, DFT calculations of ¹H and ¹³C NMR spectra showed excellent correlation with experimental data. researchgate.net

NMR Studies on Regioselectivity

NMR spectroscopy is an invaluable tool for determining the regioselectivity of chemical reactions. In the synthesis of derivatives of this compound, different isomers can potentially be formed. For instance, in the alkylation of ethyl 4-benzyloxy-1,2,3-triazolecarboxylate, a related heterocyclic system, NMR studies were crucial in identifying the specific nitrogen atom in the triazole ring that had been alkylated, thus establishing the regioselectivity of the reaction. researchgate.net This demonstrates the utility of NMR in confirming the desired substitution pattern in synthetic derivatives.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. thermofisher.com

Fourier-Transform Infrared (FT-IR) Spectral Analysis

The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. bldpharm.com The N-H stretching vibrations of the primary amide group are typically observed as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide carbonyl group gives a strong absorption band around 1680-1640 cm⁻¹. The C-O-C stretching of the ether linkage appears in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ range.

In a study of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives, the N-H stretch was observed at 3480 cm⁻¹, the aromatic C-H stretch between 3170–3080 cm⁻¹, and the amide C=O stretch at 1648.56 cm⁻¹. mdpi.com The analysis of related pyrazine-2-carboxamide derivatives also highlights the characteristic shifts in N-H and C=O stretching frequencies upon substitution. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amide (-CONH₂)N-H stretch3400 - 3200
Amide (-CONH₂)C=O stretch1680 - 1640
Ether (-O-CH₂-)C-O-C stretch1250 - 1000
Aromatic RingsC-H stretch> 3000
Aromatic RingsC=C stretch1600 - 1450

Note: Wavenumbers are approximate and can be influenced by the molecular environment and physical state of the sample.

Correlation of Experimental and Theoretical Vibrational Spectra

The vibrational properties of this compound and related structures are investigated through a combined experimental and theoretical approach. acs.orgnih.gov Techniques such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy provide experimental spectra, which are then compared against theoretical calculations. nih.govresearchgate.net

Density Functional Theory (DFT) calculations, often using the B3LYP method with various basis sets (e.g., 6-311++G(d,p)), are employed to compute the optimized molecular geometry and predict the fundamental vibrational frequencies. researchgate.net This correlation allows for a detailed assignment of the observed vibrational bands to specific molecular motions within the compound. nih.gov The comparison between the experimental and calculated data serves to validate the computational model and provide a deeper understanding of the molecule's vibrational modes. acs.org

For instance, studies on similar heterocyclic compounds have demonstrated that this combined approach is effective in analyzing vibrational modes and structural features. acs.org The correlation between theoretical and experimental data is often visualized through linear correlation graphs, which help in assessing the accuracy of the computational method. acs.org

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in providing highly accurate mass measurements, which aids in the confirmation of the elemental composition of a molecule. This technique is particularly valuable in distinguishing between compounds with the same nominal mass but different chemical formulas. For derivatives of this compound, HRMS coupled with electrospray ionization (ESI) is often used. rsc.org For example, the HRMS (ESI) data for a related pyridine derivative, 2,6-Dimethyl-3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine, showed a calculated m/z of 452.2073 for [M+H]⁺, with the found value being 452.2068, demonstrating the high accuracy of the technique. rsc.org This level of precision is crucial for the unambiguous identification of novel compounds. scispace.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, including pyridine derivatives. libretexts.orgnih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. uvic.ca This method allows for the ionization of molecules directly from the solution phase into the gas phase, often with minimal fragmentation, providing clear molecular ion peaks. libretexts.org

The technique is advantageous for its ability to analyze large biomolecules and for its high sensitivity. libretexts.org ESI-MS can be coupled with liquid chromatography (LC-MS) for the separation and analysis of complex mixtures. biorxiv.org For instance, the LC/MS experiments can be carried out using a system like the Dionex UltiMate 3000 UHPLC coupled with a Thermo Q-EXACTIVE PLUS Mass spectrometer, operating in both positive (ESI+) and negative (ESI−) electrospray ionization modes. biorxiv.org

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for 3D Structure Determination

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional atomic structure of a molecule. rigaku.comuol.de By irradiating a single crystal of the compound with an X-ray beam, a unique diffraction pattern is produced. rigaku.com The analysis of the positions and intensities of the diffracted X-rays allows for the calculation of the electron density distribution within the crystal, leading to the precise determination of atomic coordinates. uol.de This method provides detailed information on the molecular geometry, including bond lengths and angles. uol.de

Analysis of Crystal Packing and Intermolecular Interactions

The data obtained from single-crystal X-ray diffraction also reveals how molecules are arranged in the crystal lattice, a study known as crystal packing analysis. mdpi.com This analysis is crucial for understanding the nature and geometry of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the physical properties of the solid. mdpi.comresearchgate.net For instance, in related structures, intermolecular hydrogen bonds between carbonyl and amide groups of adjacent molecules can lead to the formation of intricate three-dimensional networks. researchgate.net The study of these supramolecular interactions is essential for understanding the stability and properties of the crystalline material. mdpi.com

Hirshfeld Surface Analysis and Fingerprint Plots

In the analysis of various pyridine-carboxamide and thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives, a common pattern of intermolecular interactions emerges, which is likely to be representative for this compound. nih.gov The dominant interactions are typically H···H contacts, which often comprise the largest portion of the Hirshfeld surface, reflecting the abundance of hydrogen atoms on the molecular periphery. nih.gov

For instance, in a study of four different conformations of a substituted thieno[2,3-b]pyridine-2-carboxamide, H···H interactions accounted for 44.7% to 47.0% of the total surface area. nih.gov The next most significant contributions arise from C···H/H···C contacts, representing van der Waals interactions, which in the same study ranged from 20.2% to 28.1%. nih.gov

Interactions involving heteroatoms, such as O···H/H···O and N···H/H···N, are particularly important as they signify hydrogen bonding. In the aforementioned thieno[2,3-b]pyridine-2-carboxamide derivatives, O···H/H···O contacts contributed between 8.9% and 12.6%. nih.gov For a related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the O···H/H···O interactions made up 18.0% of the surface contacts, highlighting the significant role of the carboxylic acid and benzyloxy groups in forming hydrogen bonds.

The red spots on a dnorm mapped Hirshfeld surface indicate close intermolecular contacts, which are often associated with hydrogen bonds. For pyridine-carboxamide derivatives, these are typically attributed to N—H···N and N—H···O hydrogen bonds. nih.gov The presence of the benzyloxy group in this compound would also introduce C—H···O and potentially C—H···π interactions.

A summary of the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for related compounds is presented in the table below.

Interaction TypeContribution Range (%) in Thieno[2,3-b]pyridine-2-carboxamide Derivatives nih.govContribution in 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid
H···H44.7 - 47.039.7
C···H/H···C20.2 - 28.139.0
O···H/H···O8.9 - 12.618.0

This interactive table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for compounds structurally related to this compound.

Dihedral Angle Analysis and Conformational Insights in the Solid State

The benzyloxy group (C-O-C-C) tends to adopt a conformation that minimizes steric hindrance. In a search of compounds containing the benzyloxy fragment, the torsion angle of the C—O—C—C unit typically indicates a conformation close to anti. This suggests that the phenyl ring of the benzyloxy group is oriented away from the pyridine core.

The relative orientation of the pyridine and phenyl rings is a key conformational feature. In 3-Benzyloxypyridin-2-amine, the dihedral angle between the pyridine and phenyl ring planes is 35.94 (12)°. iucr.org For (E)-N′-(3-Benzyloxy-4-methoxybenzylidene)isonicotinohydrazide, the pyridine ring forms a dihedral angle of 15.25 (6)° with the adjacent benzene (B151609) ring. nih.gov In another related structure, (E)-N′-(2-Benzyloxybenzylidene)isonicotinohydrazide, the central benzene ring makes a dihedral angle of 8.83 (7)° with the pyridine ring. researchgate.net

In the case of 2,6-bis(benzyloxy)pyridine, the dihedral angles between the benzyloxy substituents and the central pyridine ring are in the range of 67–72°. vulcanchem.com This larger angle is likely due to the steric crowding from having two bulky benzyloxy groups on the same ring. For 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the dihedral angle between the two aromatic rings connected by the C—O—C—C linker is 89.11 (3)°.

The table below presents a selection of relevant dihedral angles from structurally similar compounds.

CompoundDihedral Angle (°C)
3-Benzyloxypyridin-2-amine iucr.org35.94 (12) (Pyridine ring vs. Phenyl ring)
(E)-N′-(3-Benzyloxy-4-methoxybenzylidene)isonicotinohydrazide nih.gov15.25 (6) (Pyridine ring vs. Benzene ring)
(E)-N′-(2-Benzyloxybenzylidene)isonicotinohydrazide researchgate.net8.83 (7) (Pyridine ring vs. central Benzene ring)
4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid89.11 (3) (Between rings connected by C-O-C-C linker)
2,6-Bis(benzyloxy)pyridine vulcanchem.com67-72 (Benzyloxy substituents vs. Pyridine ring)

This interactive table showcases key dihedral angles in compounds related to this compound, providing insight into its likely solid-state conformation.

Advanced Computational and Theoretical Investigations of 4 Benzyloxy Pyridine 3 Carboxamide

Density Functional Theory (DFT) Calculations

Geometry Optimization and Conformational Analysis

No specific studies on the geometry optimization or conformational analysis of 4-(Benzyloxy)pyridine-3-carboxamide using DFT methods were found in the public domain.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

There is no available research detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps for this compound.

Natural Bond Orbital (NBO) Analysis

Information regarding the Natural Bond Orbital (NBO) analysis to understand delocalization and donor-acceptor interactions within this compound is not present in published literature.

Prediction of Non-Linear Optical (NLO) Properties

No computational studies predicting the non-linear optical (NLO) properties of this compound could be located.

Investigation of Crystalline Effects on Molecular Properties

There are no available studies that investigate the influence of crystalline environments on the molecular properties of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models or studies involving this compound have been published, which would be necessary to detail its structure-activity relationships.

Hybridized 3D-QSAR Model Development for Scaffold Design

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models are computational tools that correlate the 3D properties of molecules with their biological activity. A hybridized 3D-QSAR model was instrumental in the design of a new scaffold for potent and selective inhibitors of Polo-like kinase 1 (PLK1), a valuable target in anticancer therapy. mdpi.com

Researchers developed this model by performing Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) on two different series of known PLK1 inhibitors. mdpi.com The resulting hybrid model provided a comprehensive guide for designing a new structural scaffold. Based on this model, a series of compounds, including 4-benzyloxy-1-(2-arylaminopyridin-4-yl)-1H-pyrazole-3-carboxamides, were synthesized and evaluated. mdpi.com This approach successfully led to the identification of a novel and potent PLK1 inhibitor, demonstrating the predictive power of hybridized 3D-QSAR in designing new chemical entities based on core structures like the benzyloxy-pyridine moiety. mdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict how a ligand, such as this compound, might interact with a biological target.

Molecular docking simulations have been employed to explore the interactions of scaffolds related to this compound with various protein targets, suggesting a broad potential for therapeutic applications.

Anticancer Targets: In a study focused on PLK1 inhibitors, docking simulations were performed to understand the interactions between a newly designed compound containing a 4-benzyloxy-pyrazole-3-carboxamide core and the ATP-binding pocket of PLK1 (PDB ID: 3KB7). mdpi.com

Antimicrobial Targets: The versatility of the benzyloxy-carboxamide scaffold is evident in its predicted activity against microbial enzymes. Docking studies have been conducted on related structures against:

DNA Gyrase A: A derivative, 1,2-diamino-4-(4-(benzyloxy)phenyl)-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxamide, was docked against E. coli DNA gyrase A, revealing potential antibacterial activity. genexplain.com

Mycobacterium tuberculosis Targets: Analogs have been docked against essential mycobacterial enzymes, including QcrB, a subunit of the cytochrome bc1 complex, and InhA, an enoyl-acyl carrier protein reductase, highlighting their potential as anti-tubercular agents. mdpi.combldpharm.comnih.gov

Antimalarial Targets: Benzyloxy-4-oxopyridin derivatives have been docked into heme sheets to investigate their ability to inhibit hemozoin formation, a crucial process for the malaria parasite's survival. genexplain.com

These diverse docking studies underscore the utility of the this compound framework in designing inhibitors for a range of biological targets.

Beyond identifying potential targets, molecular docking provides quantitative estimates of binding affinity and detailed insights into the specific molecular interactions that stabilize the ligand-protein complex.

For a PLK1 inhibitor derived from a 4-benzyloxy-pyrazole-3-carboxamide scaffold, docking studies showed it was tightly bound within the ATP-binding site. mdpi.com The stability of this complex was attributed to several key interactions, including hydrogen bonds and π-π stacking interactions with the protein's active site residues. mdpi.com

In studies on related imidazo[1,2-a]pyridine-3-carboxamides targeting M. tuberculosis, the calculated binding affinities ranged from -6.5 to -10.1 kcal/mol, indicating strong and stable binding. bldpharm.com Similarly, other analogs showed binding affinities ranging from -8.5 to -11 kcal/mol. mdpi.com For a derivative targeting DNA gyrase A, the inhibitory activity was quantified with an IC₅₀ value of 1.68 µg/mL, which was comparable to the standard drug ciprofloxacin. genexplain.com These findings highlight the favorable binding energetics of this class of compounds.

Table 1: Binding Affinity and Interaction Data for Related Compounds

Compound Class Target Protein Binding Affinity / Potency Key Interactions Noted
4-Benzyloxy-pyrazole-3-carboxamide derivative PLK1 IC₅₀ = 219 nM Hydrogen bonds, π-π interactions
Imidazo[1,2-a]pyridine-3-carboxamides M. tb QcrB -6.5 to -10.1 kcal/mol Not specified
1,2-Diamino-4-(4-benzyloxy)phenyl-dihydropyridine-3-carboxamide E. coli DNA gyrase A IC₅₀ = 1.68 µg/mL Not specified

In Silico Pharmacological Profiling

In silico tools can predict the likely biological activities of a compound based on its chemical structure, providing a valuable preliminary screening before undertaking extensive laboratory testing.

The Prediction of Activity Spectra for Substances (PASS) is a software tool that analyzes the structure of a compound to predict its potential pharmacological effects, mechanisms of action, and even toxic effects. zenodo.org The prediction is based on structure-activity relationships derived from a large database of known biologically active compounds. mdpi.com The output provides a list of probable activities, each with a Pa (probability to be active) and Pi (probability to be inactive) score.

While specific PASS prediction data for this compound is not publicly available, the methodology has been successfully applied to related structures. For instance, PASS was used to predict nootropic (cognition-enhancing) activity for novel nicotine (B1678760) analogs, which was later confirmed through experimental evaluation. genexplain.com In silico evaluations of other pyridine (B92270) carboxamides have also suggested promising pharmacological effects with low predicted toxicity. mdpi.com

Based on the activities of structurally similar compounds, a hypothetical PASS prediction for this compound might suggest activities such as enzyme inhibition, anti-inflammatory, or antimicrobial effects. This predictive power allows researchers to prioritize compounds for synthesis and testing, accelerating the discovery of new therapeutic agents.

Table 2: Illustrative Example of a Hypothetical PASS Prediction

Predicted Activity Pa (Prob. Active) Pi (Prob. Inactive)
Kinase inhibitor > 0.7 < 0.1
Anti-inflammatory > 0.6 < 0.1
Antibacterial > 0.5 < 0.2
Nootropic > 0.4 < 0.1
Antiviral > 0.3 < 0.2

Note: This table is for illustrative purposes only and does not represent actual PASS prediction data for this compound.

Chemical Reactivity and Derivatization Strategies for 4 Benzyloxy Pyridine 3 Carboxamide

Reactivity of the Pyridine (B92270) Ring

The pyridine ring in 4-(benzyloxy)pyridine-3-carboxamide is generally electron-deficient and can undergo specific reactions, such as hydroxylation, particularly when influenced by the existing substituents.

The hydroxylation of the pyridine ring is a significant transformation that can be achieved through both chemical and biological methods. In the context of related pyridine derivatives, hydroxylation often occurs at specific positions directed by the existing functional groups.

Biocatalytic hydroxylation using microorganisms is a powerful tool for selective C-H activation. For instance, the soil bacterium Rhodococcus rhodochrous is known to catalyze the regio- and stereoselective hydroxylation of a range of benzyloxy-substituted heterocycles. beilstein-journals.org This organism can oxidize carbobenzyloxy-protected piperidine (B6355638) selectively at the 4-position. beilstein-journals.org

In another example, the degradation of 4-hydroxypyridine (B47283) (4HP) in certain microorganisms begins with a hydroxylation reaction at the third position of the pyridine ring to form 3,4-dihydroxypyridine (34DHP). mdpi.com This transformation is catalyzed by a monooxygenase enzyme. mdpi.com The introduction of a hydroxyl group can be confirmed by a characteristic color change upon addition of ferric chloride and by spectroscopic methods. mdpi.com

SubstrateMethod/CatalystProductKey ObservationReference
Carbobenzyloxy-protected piperidineRhodococcus rhodochrous4-hydroxy derivativeRegioselective hydroxylation beilstein-journals.org
4-HydroxypyridineKpiA monooxygenase3,4-dihydroxypyridineIntroduction of a hydroxyl group at the 3-position mdpi.com

This table is interactive and can be sorted by clicking on the column headers.

Transformations of the Benzyloxy Group

The benzyloxy group serves as a protecting group for the phenolic hydroxyl functionality at the 4-position of the pyridine ring. Its removal is a key step in the synthesis of the corresponding 4-hydroxypyridine derivatives.

Catalytic hydrogenation is the most common and efficient method for the deprotection of a benzyloxy group. This reaction involves the cleavage of the benzyl-oxygen bond in the presence of a metal catalyst and a hydrogen source.

The heterogeneous catalytic hydrogenation of 4-benzylpyridine (B57826) derivatives has been studied using various precious metal catalysts such as rhodium, palladium, or platinum on a carbon support. researchgate.net Rhodium on carbon has been shown to be a particularly effective catalyst for this transformation. researchgate.net The reaction conditions, including the choice of solvent and temperature, can influence the conversion and rate of the hydrogenation. researchgate.net

In the context of debenzylating tertiary-aminoalkyl 4-amino-2-benzyloxybenzoates, catalytic reduction using a palladium chloride-on-charcoal catalyst in the presence of hydrogen gas has been successfully employed. google.com This procedure effectively removes the benzyl (B1604629) group to yield the corresponding hydroxylated product. google.com

Furthermore, chemoselective hydrogenation can be achieved by using catalyst poisons. For example, pyridine can be used as a catalyst poison in palladium-on-carbon catalyzed hydrogenations to selectively remove O-benzyl groups in the presence of other sensitive functionalities. researchgate.netscirp.org

SubstrateCatalystConditionsProductReference
4-(4-fluorobenzyl)pyridineRhodium on carbonHydrogen gas4-(4-fluorobenzyl)piperidine researchgate.net
3-(1-piperidyl)propyl 4-amino-2-benzyloxybenzoate7% Palladium chloride-on-charcoalHydrogen gas, 45°C, 50 lbs pressure3-(1-piperidyl)propyl 4-amino-2-hydroxybenzoate google.com
O-benzyl protected phenolPd/CHydrogen gas, Pyridine (catalyst poison)Phenol researchgate.netscirp.org

This table is interactive and can be sorted by clicking on the column headers.

Introduction of Substituted Benzyloxy Moieties

A primary strategy for creating analogues of this compound involves the introduction of substituents onto the benzyl group. This is typically achieved not by direct substitution on the pre-formed molecule, but by synthesizing the target compound from precursors already bearing the desired substituted benzyl group. The most common method is the Williamson ether synthesis.

This synthesis starts with a phenolic precursor, such as 4-hydroxypyridine-3-carboxamide, which is deprotonated with a suitable base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972). nih.gov The resulting phenoxide then undergoes a nucleophilic substitution reaction (SN2) with a substituted benzyl halide (typically a bromide or chloride). nih.govtandfonline.com This approach allows for the incorporation of a wide array of functional groups on the phenyl ring of the benzyloxy moiety. These substituents can be electron-donating or electron-withdrawing and can be placed at the ortho, meta, or para positions to fine-tune the electronic and steric properties of the molecule. The synthesis of related N-(substituted benzyloxy)-chromone-carboxamides has also been reported using similar principles.

The reaction to produce 4-(benzyloxy)benzylamines, a related structural class, proceeds with high yields (92-99%) using potassium carbonate in acetone under reflux. nih.gov Similarly, the synthesis of 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide derivatives demonstrates the robustness of this synthetic approach for creating libraries of compounds with diverse benzyloxy moieties. tandfonline.com

Table 1: Representative Substituted Benzyl Halides for Derivatization This interactive table showcases examples of substituted benzyl halides that can be used to synthesize derivatives of this compound, along with the corresponding moiety that is introduced onto the 4-position of the pyridine ring.

Substituted Benzyl HalideMoiety IntroducedReference
4-Chlorobenzyl chloride(4-Chlorobenzyloxy) tandfonline.com
4-Methoxybenzyl chloride(4-Methoxybenzyloxy) nih.gov
3,4-Dichlorobenzyl bromide(3,4-Dichlorobenzyloxy) nih.gov
4-(Trifluoromethyl)benzyl bromide[4-(Trifluoromethyl)benzyloxy] nih.gov
2-Fluorobenzyl bromide(2-Fluorobenzyloxy) nih.gov
N/ABenzyloxy acs.org

Strategic Chemical Transformations for Diverse Analogue Libraries

Beyond simple substitution, the this compound core is an excellent starting point for building more complex molecular architectures, including hybrid heterocyclic systems. These transformations often involve cyclization or multi-component reactions that engage the pyridine ring or its substituents.

The construction of fused or linked heterocyclic systems from benzyloxypyridine precursors is a powerful strategy for exploring new chemical space. These reactions create rigid scaffolds that can present pharmacophoric elements in specific spatial orientations.

One notable example is the synthesis of furo[2,3-c]pyridine (B168854) derivatives. An advanced method involves an iodine monochloride-induced cyclization of a 3-benzyloxy-4-alkynyl-substituted pyridine derivative. chim.it This reaction proceeds via an electrophilic cyclization onto the alkyne, which can be followed by debenzylation to yield the fused furo[2,3-c]pyridine system. chim.it Another sophisticated route to the furo[2,3-c]pyridine skeleton is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which uses a heterocyclic amidine, an aldehyde, and an isonitrile. nih.govsemanticscholar.org The resulting furo[2,3-c]pyridine can be further modified, for instance, by diazotization to form tricyclic triazolo[4',5':4,5]furo[2,3-c]pyridines . nih.govsemanticscholar.org

Multi-component reactions (MCRs) provide an efficient pathway to complex heterocyclic hybrids. For instance, pyrimido[4,5-b]quinoline derivatives can be synthesized in a one-pot reaction. nih.gov This involves the condensation of a benzyloxy-substituted aldehyde (a functional group that can be derived from the carboxamide of the parent compound), dimedone, and 6-amino-1,3-dimethyluracil (B104193), often catalyzed by a base like DABCO. nih.gov This strategy highlights how the benzyloxy-pyridine scaffold can serve as a building block for constructing elaborate, fused polycyclic systems. nih.govresearchgate.net

Another strategy involves transforming the carboxamide group into other reactive handles. For example, conversion to a benzohydrazide (B10538) allows for subsequent reaction with aldehydes to form Schiff bases. These intermediates can then undergo a Staudinger [2+2] ketene-imine cycloaddition with chloroacetyl chloride to yield azetidin-2-one (β-lactam) rings, creating a hybrid system where a four-membered heterocycle is appended to the main scaffold. nih.gov

Table 2: Examples of Hybrid Heterocyclic Systems Derived from Benzyloxypyridine Precursors This interactive table summarizes various strategies for synthesizing complex hybrid heterocyclic systems starting from precursors related to this compound.

Precursor TypeReaction TypeResulting Hybrid SystemReference
3-Benzyloxy-4-alkynyl-pyridineElectrophilic CyclizationFuro[2,3-c]pyridine chim.it
2,3-Diamino-furo[2,3-c]pyridineDiazotization / CyclizationTriazolo[4',5':4,5]furo[2,3-c]pyridine nih.govsemanticscholar.org
Benzyloxy benzaldehydeMulti-component CondensationPyrimido[4,5-b]quinoline nih.gov
4-(Benzyloxy)benzohydrazide (B166250)Staudinger CycloadditionAzetidin-2-one nih.gov

Role of 4 Benzyloxy Pyridine 3 Carboxamide As a Versatile Synthetic Intermediate and Medicinal Chemistry Scaffold

Scaffold Design and Molecular Hybridization in Drug Discovery Research

In the quest for novel and more effective therapeutic agents, the strategies of scaffold design and molecular hybridization have become paramount. researchgate.net Molecular hybridization involves the combination of two or more pharmacophoric units from different bioactive compounds into a single molecule. researchgate.netmdpi.com This approach aims to create hybrid compounds with enhanced biological activity, improved selectivity, and potentially dual or multiple modes of action. researchgate.netmdpi.com The 4-(Benzyloxy)pyridine-3-carboxamide structure embodies key features that are highly advantageous for these design strategies.

Pyrazole-3-carboxamide Cores in Inhibitor Design

The pyrazole-3-carboxamide core is a well-established pharmacophore in the design of various enzyme inhibitors. This structural motif is found in a number of molecules with diverse biological activities, including antifungal, antitumor, and anti-inflammatory properties. nih.gov The carboxamide group can participate in crucial hydrogen bonding interactions within the active sites of target proteins, while the pyrazole (B372694) ring provides a stable and versatile platform for further substitution and optimization.

Fragment-based screening and structure-based drug design have successfully utilized the pyrazole-3-carboxamide scaffold to develop potent inhibitors of targets like cyclin-dependent kinases (CDKs). acs.orgnih.gov For instance, the identification and optimization of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519) as a novel CDK inhibitor highlights the power of this approach. acs.orgnih.gov The design of novel 1,5-disubstituted pyrazole-3-carboxamines as inhibitors of 5-lipoxygenase (5-LOX) further underscores the importance of this core in developing new therapeutic agents. semanticscholar.org The synthesis of novel pyrazole-carboxamides bearing a sulfonamide moiety has also led to potent carbonic anhydrase inhibitors. nih.gov

The following table summarizes the inhibitory activities of selected pyrazole-3-carboxamide derivatives:

CompoundTargetIC50 (µM)Reference
AT7519CDK2Low nM acs.org
3a5-LOX< 1 semanticscholar.org
3b5-LOX< 1 semanticscholar.org

Pyridine-Carboxamide Linkers in Biologically Active Compounds

The pyridine-carboxamide moiety serves as a critical linker in a multitude of biologically active compounds. The pyridine (B92270) ring, a common feature in FDA-approved drugs, can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are essential for target binding. nih.gov The carboxamide linker provides a rigid and planar unit that helps to properly orient the different parts of the molecule within the binding pocket of a biological target. nih.gov

This linker is a key component in the design of inhibitors for various enzymes and receptors. For example, pyridine-3-carboxamide-6-yl-ureas have been developed as novel inhibitors of bacterial DNA gyrase. whiterose.ac.uk The pyridine-carboxamide scaffold has also been identified as a promising starting point for the development of new drugs against Mycobacterium tuberculosis. nih.gov Furthermore, imidazo[1,2-a]pyridine-3-carboxamides have shown significant activity against multidrug-resistant and extensively drug-resistant strains of M. tuberculosis. rsc.org The versatility of the pyridine-carboxamide linker is also demonstrated in its use to create platinum(II) complexes with potential anticancer activity. bohrium.com

Benzyloxy-Substituted Scaffolds in Medicinal Chemistry

A variety of benzyloxy-substituted scaffolds have been investigated for their therapeutic potential. For instance, 5-[4-(Benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives have been identified as potent and selective inhibitors of monoamine oxidase type B (MAO-B). acs.org Similarly, 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives have been designed as multifunctional MAO-B inhibitors for the potential treatment of Parkinson's disease. tandfonline.com The benzyloxy pharmacophore has also been explored in the design of novel butyrylcholinesterase (BChE) inhibitors. rsc.org Furthermore, novel phenoxy and benzyloxy substituted psychedelic psychoplastogens are being investigated as 5-HT2C agonists for treating neurological diseases. acs.org

The following table highlights some benzyloxy-substituted compounds and their biological targets:

Compound ClassBiological TargetReference
5-[4-(Benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivativesMAO-B acs.org
2-(4-(Benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivativesMAO-B tandfonline.com
3- and 4-benzyloxy-benzylamino derivativesBChE rsc.org
Phenoxy and benzyloxy substituted psychoplastogens5-HT2C Agonists acs.org

Applications in Heterocyclic Synthesis

Beyond its direct role in medicinal chemistry scaffolds, this compound is a valuable building block in the synthesis of more complex heterocyclic systems. Its pre-functionalized structure allows for a variety of chemical transformations, making it a key intermediate in the construction of diverse molecular architectures.

Building Block for Fused Heterocyclic Systems

The pyridine ring of this compound can serve as a foundation for the construction of fused heterocyclic systems. These fused rings are prevalent in many biologically active natural products and synthetic drugs. The reactivity of the pyridine ring and its substituents can be exploited to form new rings, leading to a wide range of polycyclic structures.

For example, pyridine-fused heterocyclic compounds are being explored as potential anticancer agents. researchgate.net The synthesis of imidazo[1,2-a]pyridine (B132010) analogues, which are known for their anti-tubercular activity, often involves the use of substituted pyridine precursors. rsc.orgnih.gov The development of pyridine-annulated purines as apoptotic anticancer agents also highlights the utility of pyridine-based building blocks in creating complex, fused systems. researchgate.net

Precursor for Advanced Organic Syntheses

The functional groups present in this compound, namely the benzyloxy ether, the carboxamide, and the pyridine nitrogen, provide multiple handles for further chemical modification. This makes it a valuable precursor for advanced organic syntheses, which often require multi-step reaction sequences to build up molecular complexity. kashanu.ac.ir

The benzyloxy group can be cleaved under specific conditions to reveal a hydroxyl group, which can then be used for further functionalization. The carboxamide can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up new avenues for chemical transformations. The pyridine nitrogen can be quaternized or used to direct metallation reactions, allowing for the introduction of new substituents onto the pyridine ring. For instance, the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives, which have shown anti-tubercular activity, utilizes a precursor derived from a benzyloxy-substituted benzoic acid. mdpi.comnih.gov This demonstrates how a relatively simple starting material can be elaborated into a more complex and biologically active molecule.

Bioisosteric Replacements in Lead Optimization.nih.gov

In the process of lead optimization in medicinal chemistry, bioisosteric replacement is a frequently employed strategy to enhance the pharmacological profile of a lead compound. scispace.com This involves the substitution of a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, metabolic stability, or reducing toxicity. scispace.com The pyridine-3-carboxamide (B1143946) scaffold, present in this compound, is a versatile starting point for such modifications. The carboxamide group itself, or a carboxylic acid derived from it, can be replaced by various bioisosteres to modulate the compound's interaction with its biological target. nih.govpsu.edu

Utilization of 4-Hydroxy-1,2,3-triazoles as Carboxylic Acid Bioisosteres

One of the significant bioisosteric replacements for the carboxylic acid functional group is the 4-hydroxy-1,2,3-triazole moiety. unito.itrsc.org Carboxylic acids are common in drug molecules but can present challenges such as poor membrane permeability and rapid metabolism. scispace.com The 4-hydroxy-1,2,3-triazole system has emerged as a viable alternative due to its acidic nature and its ability to mimic the key interactions of a carboxylic acid. unito.itrsc.org

Research has shown that the 4-hydroxy-1,2,3-triazole scaffold possesses pKa values that are comparable to carboxylic acids, allowing it to exist in a deprotonated state at physiological pH. rsc.org This is a critical feature for mimicking the electrostatic interactions of a carboxylate group with its receptor. unito.it The acidity of the 4-hydroxy-1,2,3-triazole can be fine-tuned by substitution on the triazole ring nitrogens, offering a level of control over its physicochemical properties. rsc.org

For instance, studies have demonstrated the successful application of 4-hydroxy-1,2,3-triazoles as bioisosteres in the development of ligands for various receptors, including those for GABA and glutamate. unito.it In these cases, the replacement of a carboxylic acid with a 4-hydroxy-1,2,3-triazole has led to compounds with retained or even improved biological activity. unito.it The versatility of this bioisostere allows for its incorporation into a wide range of molecular scaffolds, including those derived from pyridine-based intermediates.

A key advantage of the 4-hydroxy-1,2,3-triazole ring is its potential to form specific hydrogen bond interactions, similar to a carboxylic acid, which are crucial for target binding. Furthermore, the triazole ring is generally more metabolically stable than a carboxylic acid group, which can lead to an improved pharmacokinetic profile of the drug candidate. scispace.com

The following table presents a comparison of the physicochemical properties of a representative carboxylic acid and various N-substituted 4-hydroxy-1,2,3-triazoles, highlighting the similar acidity (pKa) that makes the latter effective bioisosteres.

Compound/BioisostereStructurepKaReference
Benzoic Acid4.20 acs.org
N(a)-methyl-4-hydroxy-1,2,3-triazole6.21 rsc.org
N(b)-methyl-4-hydroxy-1,2,3-triazole5.54 rsc.org
N(c)-methyl-4-hydroxy-1,2,3-triazole5.14 rsc.org
N(a)-benzyl-4-hydroxy-1,2,3-triazole6.22 rsc.org
N(b)-benzyl-4-hydroxy-1,2,3-triazole5.38 rsc.org
N(c)-benzyl-4-hydroxy-1,2,3-triazole5.23 rsc.org

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